Bis(3,5-difluorophenyl)sulfane

Description

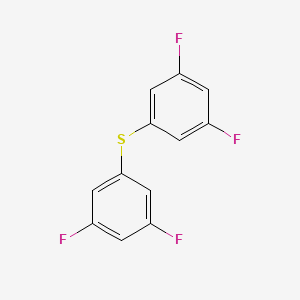

Bis(3,5-difluorophenyl)sulfane is a synthetic compound characterized by a sulfur atom bonded to two 3,5-difluorophenyl groups. This compound is known for its unique electronic properties, which make it valuable in various scientific and industrial applications .

Properties

Molecular Formula |

C12H6F4S |

|---|---|

Molecular Weight |

258.24 g/mol |

IUPAC Name |

1-(3,5-difluorophenyl)sulfanyl-3,5-difluorobenzene |

InChI |

InChI=1S/C12H6F4S/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H |

InChI Key |

MMVUDPQHGJUNTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)SC2=CC(=CC(=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3,5-difluorophenyl)sulfane typically involves the reaction of 3,5-difluorophenyl halides with sulfur-containing reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-sulfur bonds . The reaction conditions often include mild temperatures and the use of organoboron reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually stored in a sealed, dry environment at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-difluorophenyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives. These products have diverse applications in different fields of research and industry .

Scientific Research Applications

Bis(3,5-difluorophenyl)sulfane is an organosulfur compound featuring two 3,5-difluorophenyl groups bonded to a sulfur atom. Its molecular formula is , and the fluorine substitution enhances its chemical reactivity and alters its physical properties. The unique electronic properties imparted by the difluorophenyl groups make this compound noteworthy for applications in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine substituents influences the reactivity of this compound, which can stabilize negative charges during reaction mechanisms.

Potential Applications

This compound has potential applications in medicinal chemistry and materials science. Interaction studies focusing on its reactivity with biological molecules and other chemical species may reveal insights into its potential therapeutic uses. Studies on its interactions with metals and other organics may provide information useful for material applications.

Medicinal Chemistry

- CDK9 Inhibitors Sulfoximines, related compounds with a similar structure, have shown activity against CDK9 and good selectivity . Replacing a pyridyl group with a difluorophenyl moiety can increase lipophilicity, which is a valuable trait in drug design .

- Antimicrobial Agents Trifluoromethyl substituted phenyl groups have demonstrated potential as potent growth inhibitors of different bacterial strains, including MRSA .

- Virulence Factor Expression Structural analogues with difluorophenyl groups have shown potential in reducing hemolysis, proteolysis, and biofilm production in S. aureus strains .

Materials Science

The fluorocarbon coatings are heat-stable and cold-stable and are available in a whole family of formulas for many uses . Specific uses for Teflon Finishes include conveyor chutes, extrusion dies, molding dies, packaging equipment, paint mixers, and textile drying cans .

Structural Comparisons

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Bis(4-fluorophenyl)sulfane | Two 4-fluorophenyl groups | Different substitution pattern affects reactivity |

| 3,4-Difluorobenzenesulfanyl chloride | 3,4-Difluorobenzene attached to sulfur | Chloride substituent introduces different reactivity |

| 1-(3,5-Difluorophenyl)-2-thiourea | Thiourea group instead of sulfane | Potentially different biological activity due to thiourea |

| 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane | Sulfonamide structure | Increased stability and different reactivity profile |

Mechanism of Action

The mechanism of action of bis(3,5-difluorophenyl)sulfane involves its interaction with molecular targets through its sulfur and fluorine atoms. These interactions can influence various biochemical pathways and processes. The compound’s electronic properties play a crucial role in its reactivity and effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

- Bis(3,5-difluorophenyl)disulfide

- Bis(3,5-difluorophenyl)selenide

- Bis(3,5-difluorophenyl)telluride

Uniqueness

Bis(3,5-difluorophenyl)sulfane is unique due to its specific electronic properties conferred by the presence of fluorine atoms and the sulfur center. These properties make it particularly valuable in applications requiring precise electronic characteristics .

Biological Activity

Bis(3,5-difluorophenyl)sulfane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

This compound belongs to a class of compounds known for their diverse biological activities. The presence of difluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily mediated through its ability to interact with specific molecular targets. These interactions can lead to alterations in enzymatic activity or receptor binding, influencing various biochemical pathways.

- Chemical Transformations : The compound undergoes oxidation or substitution reactions, which can modify its structure and reactivity, thereby affecting its binding affinity to receptors or enzymes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO and HeLa .

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties. In vitro studies suggest that it may reduce pro-inflammatory cytokine production in activated immune cells .

- Antimicrobial Activity : this compound derivatives have been evaluated for their antimicrobial properties, showing effectiveness against drug-resistant bacterial strains with minimum inhibitory concentration (MIC) values as low as 2 µg/mL .

Case Studies

Several case studies highlight the biological potential of this compound:

- Cancer Cell Line Sensitivity : A study assessed the sensitivity of various human cancer cell lines to this compound derivatives. The most potent derivative exhibited a significant reduction in cell viability (up to 70.23% inhibition) in the RKO cell line after 48 hours of treatment .

- In Vivo Efficacy : In vivo studies demonstrated that certain derivatives could inhibit tumor growth in xenograft models, showcasing their potential for therapeutic applications in oncology .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Cell Line/Organism | IC50/MIC (µM) | Notes |

|---|---|---|---|

| Anticancer | RKO | 60.70 | Significant inhibition observed |

| Antimicrobial | S. aureus | 2 | Effective against drug-resistant strains |

| Anti-inflammatory | Immune Cells | N/A | Reduced cytokine production |

Q & A

Q. What are the common synthetic routes for Bis(3,5-difluorophenyl)sulfane, and how can reaction conditions be optimized?

this compound is typically synthesized via coupling reactions, such as Ullmann-type thioether formation or nucleophilic aromatic substitution. Key reagents include thiols or disulfides reacting with halogenated aryl precursors (e.g., 3,5-difluorobromobenzene). Catalysts like palladium complexes (e.g., bis[1,2-bis(diphenylphosphino)ethane]palladium(0) ) or copper salts are often employed. Optimization can be achieved through factorial design experiments (e.g., varying catalyst loading, temperature, and solvent polarity) to maximize yield and purity. Orthogonal arrays, as described in experimental design methodologies , help identify critical factors efficiently.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical due to fluorine's strong spin-½ nucleus, which produces distinct splitting patterns. However, ¹⁹F NMR requires careful referencing (e.g., using CFCl₃ as an external standard) . Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight. Challenges include fluorine’s electronegativity causing deshielding in NMR and potential fragmentation in MS. Infrared (IR) spectroscopy can validate the C-S bond (∼600–700 cm⁻¹) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

The compound should be stored under inert atmospheres (argon or nitrogen) at low temperatures (0–6°C) to minimize oxidation or hydrolysis, as fluorinated sulfanes are often sensitive to moisture and light . Stability studies under varying pH and temperature conditions (e.g., accelerated aging tests) are recommended to establish shelf-life parameters.

Advanced Research Questions

Q. How do the electronic effects of 3,5-difluorophenyl groups influence the sulfur center’s redox behavior?

The strong electron-withdrawing nature of fluorine substituents stabilizes the sulfur atom’s lone pairs, reducing its nucleophilicity and altering redox potentials. Cyclic voltammetry (CV) can quantify redox activity, while density functional theory (DFT) calculations model charge distribution. Comparative studies with non-fluorinated analogs (e.g., diphenyl sulfane) reveal shifts in oxidation potentials, critical for applications in catalysis or materials science .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Contradictions often arise from impurities or varying experimental setups. Thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ vs. air) clarifies decomposition pathways. Factorial design can isolate variables like heating rate and sample purity. Cross-validation with differential scanning calorimetry (DSC) and computational simulations (e.g., molecular dynamics) provides mechanistic insights into degradation .

Q. Can this compound act as a ligand in transition-metal catalysis?

The sulfur atom’s lone pairs may coordinate to metals, but fluorine’s electron-withdrawing effects could weaken binding. Comparative studies with phosphine ligands (e.g., Xyl-BINAP ) are necessary. Spectroscopic techniques like X-ray absorption spectroscopy (XAS) and crystallography can confirm coordination geometry. Catalytic activity in cross-coupling or hydrogenation reactions should be benchmarked against established ligands.

Methodological Considerations

- Data Analysis : Use regression models to correlate synthetic parameters (e.g., catalyst type, solvent) with yield .

- Controlled Experiments : Employ inert-atmosphere techniques (gloveboxes, Schlenk lines) to mitigate degradation during handling .

- Computational Tools : DFT or molecular docking software predicts electronic properties and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.